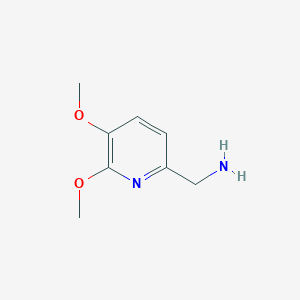

(5,6-Dimethoxypyridin-2-yl)methanamine

描述

属性

IUPAC Name |

(5,6-dimethoxypyridin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAVZWOOCDEXMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20726871 | |

| Record name | 1-(5,6-Dimethoxypyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112850-40-4 | |

| Record name | 1-(5,6-Dimethoxypyridin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20726871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (5,6-Dimethoxypyridin-2-yl)methanamine

Foreword: The Strategic Importance of (5,6-Dimethoxypyridin-2-yl)methanamine

This compound is a key building block in contemporary drug discovery and development. Its unique substitution pattern, featuring a basic aminoethyl group and two electron-donating methoxy groups on a pyridine scaffold, imparts favorable pharmacokinetic and pharmacodynamic properties to a range of biologically active molecules. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable intermediate, offering both theoretical insights and practical, field-proven protocols for its preparation. The methodologies detailed herein are designed to be robust, scalable, and adaptable to the evolving needs of medicinal and process chemists.

Strategic Overview of Synthetic Pathways

The synthesis of this compound is most efficiently approached through a convergent strategy. The primary disconnection lies between the pyridine core and the aminomethyl group, suggesting two main strategic approaches:

-

Pathway A: Cyanation of a 2-Halopyridine followed by Nitrile Reduction. This is the most widely employed and versatile route. It involves the initial construction of a suitably substituted 5,6-dimethoxy-2-halopyridine, followed by the introduction of a cyano group, which is then reduced to the target primary amine.

-

Pathway B: Reductive Amination of a Pyridine-2-carboxaldehyde. This alternative pathway involves the synthesis of 5,6-dimethoxypyridine-2-carbaldehyde, which is then converted to the amine via reductive amination. While conceptually straightforward, the synthesis of the aldehyde precursor can present its own challenges.

This guide will focus primarily on Pathway A, providing a detailed, step-by-step protocol, while also outlining the key considerations for Pathway B.

Pathway A: From 2-Halopyridine to this compound

This pathway is predicated on the successful synthesis of a key intermediate: 5,6-dimethoxypyridine-2-carbonitrile . The overall transformation is depicted below:

Figure 2: Experimental workflow for the cyanation reaction.

Detailed Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5,6-dimethoxypyridine (1.0 eq), potassium hexacyanoferrate(II) trihydrate (0.5 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

-

Inert Atmosphere: The flask is evacuated and backfilled with argon or nitrogen three times.

-

Solvent Addition: Degassed 1,4-dioxane and a degassed aqueous solution of sodium carbonate (2.0 M) are added via syringe.

-

Reaction Conditions: The reaction mixture is heated to 120 °C with vigorous stirring for 12-24 hours.

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford 5,6-dimethoxypyridine-2-carbonitrile.

| Parameter | Value |

| Temperature | 120 °C |

| Time | 12-24 h |

| Catalyst Loading | 2 mol% |

| Typical Yield | 75-90% |

Table 1: Typical reaction parameters for palladium-catalyzed cyanation.

Part 2: Reduction of 5,6-Dimethoxypyridine-2-carbonitrile to this compound

The final step in this pathway is the reduction of the nitrile functionality to a primary amine. Lithium aluminum hydride (LAH) is a powerful and highly effective reagent for this transformation. [1]Catalytic hydrogenation offers a milder alternative, though it may require optimization of catalyst and reaction conditions.

Experimental Protocol: Lithium Aluminum Hydride Reduction

Figure 3: Experimental workflow for the LAH reduction.

Detailed Methodology:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, is added a suspension of lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Nitrile: The flask is cooled to 0 °C in an ice bath. A solution of 5,6-dimethoxypyridine-2-carbonitrile (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for 2-4 hours.

-

Monitoring: The reaction is monitored by TLC until the starting material is consumed.

-

Fieser Work-up: The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and water (3x mL), where x is the mass of LAH in grams. [2]This procedure results in the formation of a granular precipitate that is easily filtered.

-

Isolation: The resulting slurry is stirred for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with THF. The combined filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound. The product can be further purified by distillation or crystallization if necessary.

| Parameter | Value |

| Temperature | 0 °C to Room Temperature |

| Time | 2-4 h |

| LAH Equivalents | 1.5 - 2.0 |

| Typical Yield | 80-95% |

Table 2: Typical reaction parameters for LAH reduction.

Pathway B: Reductive Amination of 5,6-Dimethoxypyridine-2-carbaldehyde

This alternative route involves the formation of an imine from the corresponding aldehyde and an ammonia source, followed by in situ reduction.

Figure 4: Overview of Synthesis Pathway B.

The key challenge in this pathway is the synthesis of the aldehyde precursor, 5,6-dimethoxypyridine-2-carbaldehyde. This can be achieved through the oxidation of the corresponding 2-methylpyridine, which itself requires a multi-step synthesis.

Key Considerations for Reductive Amination:

-

Ammonia Source: Anhydrous ammonia or ammonium acetate are common choices.

-

Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are mild and selective reducing agents suitable for this transformation.

-

Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature.

While viable, the multi-step synthesis of the aldehyde precursor often makes Pathway A the more efficient and practical choice for the preparation of this compound on a laboratory scale.

Conclusion and Future Perspectives

The synthesis of this compound is a critical process for the advancement of various drug discovery programs. The palladium-catalyzed cyanation of a 2-halopyridine followed by a robust LAH reduction represents the most reliable and scalable pathway. Future research in this area may focus on the development of more sustainable and cost-effective catalytic systems for both the cyanation and reduction steps, potentially utilizing earth-abundant metals and greener solvent systems. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently and efficiently synthesize this important molecular scaffold.

References

- Neetha, M., & Pillai, A. D. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(58), 35245-35267.

- Google Patents. (1999).

- Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 2-Bromo-5-Methoxypyridine: A Key Intermediate in Organic Synthesis.

- Wang, D. H., & Wasa, M. (2009). Chelation-assisted palladium-catalyzed cascade bromination/cyanation reaction of 2-arylpyridine and 1-arylpyrazole C-H bonds. The Journal of Organic Chemistry, 74(24), 9470–9474.

- Fors, B. P., & Buchwald, S. L. (2013). A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides. Angewandte Chemie (International ed. in English), 52(38), 10035–10039.

- PubMed. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.

- Rajendra, M. A., et al. (2020). Palladium-Catalyzed Cyanation under Mild Conditions: A Case Study to Discover Appropriate Substrates among Halides and Pseudohalides. Synlett, 31(14), 1389-1394.

- University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.

- Wikipedia. (n.d.). Cyanation.

- Google Patents. (2010). Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. CN102304083A.

- LookChem. (n.d.). 2-Bromo-5-methoxypyridine.

- Google Patents. (2003). Process for producing 2,3-diamino-6-methoxypyridine. US20060080790A1.

- Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1369-1371.

- ResearchGate. (n.d.). Preparation of Cyanopyridines by Direct Cyanation.

- PubMed. (2011). Copper-mediated cyanation of aryl halide with the combined cyanide source.

- Google Patents. (1992).

- Google Patents. (1990).

- ResearchGate. (n.d.). The iron‐catalyzed cyanation of 2‐aryl pyridines.

- Google Patents. (1985). Preparation of 2-chloro-5-methylpyridine. US4612377A.

- Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-14.

- Reagent Guide. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.

- Organic Syntheses. (n.d.). L-VALINOL.

- Google Patents. (2007). Synthetic method of 4,6- dichloro-5-(2-methoxyphenoxy). CN101279948A.

- Google Patents. (2018). Preparation method of high-yield 2-chloro-5-nitropyridine. CN109456257B.

- Google Patents. (2008). Preparation of 2,4-dichloro-5-methoxy pyrimidine. CN101486684B.

- ResearchGate. (n.d.). A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol.

Sources

A Guide to Novel Synthetic Strategies for (5,6-Dimethoxypyridin-2-yl)methanamine: A Keystone for Pharmaceutical Innovation

Abstract

(5,6-Dimethoxypyridin-2-yl)methanamine is a crucial building block in contemporary drug discovery, forming the structural core of numerous pharmacologically active agents. Its unique substitution pattern, featuring a dimethoxy-substituted pyridine ring coupled with a reactive aminomethyl group, presents both a synthetic challenge and an opportunity for the development of novel molecular entities. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of potential and established synthetic methodologies for this valuable intermediate. Moving beyond a simple recitation of protocols, this document delves into the strategic considerations and mechanistic underpinnings of each synthetic approach, empowering chemists to make informed decisions in their synthetic endeavors. The routes detailed herein are designed to be robust and scalable, with an emphasis on efficiency, safety, and adaptability.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, prized for its ability to engage in a variety of biological interactions. The specific substitution pattern of this compound imparts a distinct electronic and steric profile, rendering it a privileged fragment for targeting a range of receptors and enzymes. The methoxy groups can modulate the basicity of the pyridine nitrogen and influence the molecule's overall lipophilicity and metabolic stability, while the primary amine serves as a key handle for further synthetic elaboration.

The development of efficient and versatile synthetic routes to this key intermediate is therefore of paramount importance. This guide will explore several logical and innovative pathways, beginning from readily available starting materials.

Retrosynthetic Analysis: Devising a Synthetic Blueprint

A logical retrosynthetic disconnection of the target molecule suggests several promising strategies. The primary aminomethyl group can be installed through the reduction of a nitrile or an amide, or via direct amination of a corresponding halide. The core 5,6-dimethoxypyridine framework can either be constructed or, more conveniently, synthesized from a pre-functionalized pyridine derivative.

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy I: Reduction of 5,6-Dimethoxypyridine-2-carbonitrile

This is arguably one of the most direct and reliable routes to the target compound. The synthesis commences with a suitable pyridine precursor, which is then elaborated to the key nitrile intermediate.

Synthesis of the Nitrile Intermediate

A plausible starting material is 2-chloro-5,6-dimethoxypyridine. The synthesis of substituted pyridines is a well-established field, with numerous methods available for their preparation[1][2][3]. The cyanation of a halopyridine is a standard transformation.

Experimental Protocol:

-

Starting Material: 2,6-Dichloro-5-methoxypyridine (commercially available).

-

Methoxylation: The starting dichloropyridine is treated with sodium methoxide in methanol. The greater electrophilicity of the C6 position, influenced by the adjacent nitrogen and the C5 methoxy group, should favor selective displacement of the C6 chloride.

-

Cyanation: The resulting 2-chloro-5,6-dimethoxypyridine is then subjected to a cyanation reaction. A common method involves the use of a cyanide source, such as zinc cyanide, in the presence of a palladium catalyst, for instance, Pd(PPh₃)₄. This type of nucleophilic substitution is a robust method for introducing nitrile groups onto heterocyclic rings[4].

Caption: Synthesis of the key nitrile intermediate.

Reduction of the Nitrile to the Primary Amine

The reduction of the nitrile group to a primary amine is a high-yielding and clean transformation. Several reducing agents can be employed for this purpose.

Experimental Protocol:

-

Catalytic Hydrogenation: The nitrile is dissolved in a suitable solvent, such as methanol or ethanol, often with the addition of ammonia to suppress the formation of secondary amines. A heterogeneous catalyst like Raney Nickel or Palladium on carbon (Pd/C) is added, and the mixture is subjected to a hydrogen atmosphere.

-

Chemical Reduction: Alternatively, a chemical reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an ethereal solvent (e.g., THF or diethyl ether) can be used. This method is highly effective but requires careful handling due to the pyrophoric nature of the reagent. Borane-mediated reductions are also a viable option[1].

| Parameter | Catalytic Hydrogenation | LiAlH₄ Reduction |

| Reagents | H₂, Raney Ni or Pd/C, NH₃ (optional) | LiAlH₄, THF/Ether |

| Temperature | Room Temperature to 50 °C | 0 °C to Reflux |

| Pressure | 1-50 atm | Atmospheric |

| Work-up | Filtration, solvent removal | Aqueous quench |

| Advantages | Cleaner, scalable, avoids pyrophoric reagents | Fast, highly efficient |

| Disadvantages | Requires specialized pressure equipment | Pyrophoric reagent, requires inert atmosphere |

Table 1: Comparison of nitrile reduction methods.

Synthetic Strategy II: From 5,6-Dimethoxypicolinic Acid

An alternative approach involves the conversion of a carboxylic acid derivative to the desired amine. This route offers flexibility as various amide coupling and reduction methods can be employed.

Preparation of 5,6-Dimethoxypicolinic Acid

The carboxylic acid can be prepared from the corresponding 2-methylpyridine derivative via oxidation.

Experimental Protocol:

-

Starting Material: 2-Methyl-5,6-dimethoxypyridine. The synthesis of substituted picolines can be achieved through various condensation reactions[3].

-

Oxidation: The methyl group is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) or through a catalytic oxidation process.

Conversion to the Amine

The carboxylic acid can be converted to the primary amine via the corresponding amide.

Experimental Protocol:

-

Amide Formation: The carboxylic acid is first activated, for example, by conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The activated acid is then treated with ammonia to form 5,6-dimethoxypicolinamide.

-

Hofmann Rearrangement: The amide can be converted directly to the amine with one less carbon atom (not suitable for this target) or, more appropriately, reduced.

-

Amide Reduction: The picolinamide is reduced to the primary amine using a powerful reducing agent like LiAlH₄ or borane (BH₃).

Caption: Synthesis from 5,6-dimethoxypicolinic acid.

Novel Approaches and Future Perspectives

While the aforementioned routes are based on established and reliable chemical transformations, the field of synthetic organic chemistry is constantly evolving. Researchers should consider more modern approaches that may offer advantages in terms of efficiency, safety, and environmental impact.

-

C-H Activation: Direct amination of the 2-methyl group of 2-methyl-5,6-dimethoxypyridine via a C-H activation strategy could provide a more atom-economical route, bypassing the need for pre-functionalization.

-

Flow Chemistry: The implementation of the described synthetic steps in a continuous flow reactor could offer improved safety, better heat and mass transfer, and facilitate scalability.

-

Biocatalysis: The use of enzymes, such as transaminases, could enable the direct and stereoselective synthesis of the target amine from a corresponding ketone precursor, should one be accessible.

Conclusion

The synthesis of this compound is a key step in the development of novel pharmaceuticals. This guide has outlined two robust and versatile synthetic strategies, grounded in well-established chemical principles. The choice of a specific route will depend on factors such as the availability of starting materials, scalability requirements, and the specific expertise of the research team. By understanding the underlying chemistry and considering modern synthetic methodologies, chemists can efficiently access this valuable building block and accelerate the pace of drug discovery.

References

- Duncton, M. A. J. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1453–1498. [Link]

- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation - ResearchGate. (n.d.).

- Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine - Quick Company. (n.d.).

- CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine - Google Patents. (n.d.).

- Efficient Synthesis of 6,6´-Diamido-2,2´-dipicolylamine Ligands for Potential Phosphate Anion Sensing - PMC - PubMed Central. (n.d.).

- Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives - ResearchGate. (n.d.).

- 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile - MDPI. (n.d.).

- Recent Advances in Synthetic Routes to Azacycles - MDPI. (n.d.).

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - Beilstein Journals. (2013).

- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC - PubMed Central. (2013).

- An Efficient Method for the Synthesis and In Silico Study of Novel Oxy-Camalexins - MDPI. (n.d.).

- Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine - PubMed. (n.d.).

- US4628097A - Process for the preparation of 2-amino-alkylpyridines - Google Patents. (n.d.).

- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine - Arkivoc. (n.d.).

- Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin-2(1H)-One And 4,5-Dihydro-1H-Pyrazole Derivatives | The Review of Diabetic Studies. (2025).

- (PDF) Synthesis and SARs of novel lincomycin derivatives Part 5: Optimization of lincomycin analogs exhibiting potent antibacterial activities by chemical modification at the 6- and 7-positions - ResearchGate. (2017).

- Synthesis and Biological Activity of Novel 6-Substituted Purine Derivatives. (2019).

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 3. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. arkat-usa.org [arkat-usa.org]

An In-Depth Technical Guide to the Synthesis of (5,6-Dimethoxypyridin-2-yl)methanamine: Strategies and Starting Materials

For Researchers, Scientists, and Drug Development Professionals

(5,6-Dimethoxypyridin-2-yl)methanamine is a key building block in contemporary medicinal chemistry. Its substituted pyridine core is a prevalent motif in a wide array of pharmacologically active compounds. This guide offers a detailed exploration of plausible and efficient synthetic routes to this valuable intermediate, focusing on the selection of starting materials and the rationale behind key transformations. While a single, universally adopted synthesis is not prominently documented, this guide consolidates established methodologies for analogous structures to propose a robust and logical synthetic pathway.

Strategic Overview: A Multi-Step Approach

The synthesis of this compound is most effectively approached through a multi-step sequence. The core strategy revolves around the construction of a suitably functionalized pyridine ring, followed by the introduction and subsequent reduction of a nitrile group to the desired aminomethyl functionality. The primary intermediate in this proposed pathway is 5,6-dimethoxypyridine-2-carbonitrile .

The overall synthetic workflow can be visualized as a convergent process, culminating in the reduction of the key nitrile intermediate.

Caption: Overall Synthetic Strategy

Part 1: Synthesis of the Key Intermediate: 5,6-Dimethoxypyridine-2-carbonitrile

The synthesis of the target aminomethylpyridine hinges on the successful preparation of its nitrile precursor. A logical pathway to this intermediate involves the formation of a 2-pyridone ring, followed by halogenation and cyanation.

Step 1.1: Construction of the Pyridine Ring: 5,6-Dimethoxy-2-pyridone

While the direct synthesis of 5,6-dimethoxy-2-pyridone is not extensively documented, established methods for pyridine synthesis, such as the Guareschi-Thorpe condensation, provide a viable route.[1][2][3][4] This reaction typically involves the condensation of a β-dicarbonyl compound with a cyanoacetamide in the presence of a base.

For the synthesis of a dimethoxy-substituted pyridone, a plausible starting material would be a dimethoxy-β-ketoester.

Proposed Reaction Scheme:

Caption: Guareschi-Thorpe Pyridone Synthesis

Step 1.2: Halogenation of 5,6-Dimethoxy-2-pyridone

The conversion of the 2-pyridone (which exists in tautomeric equilibrium with 2-hydroxypyridine) to a 2-halopyridine is a crucial step to enable the subsequent cyanation. 2-Chloropyridines are commonly synthesized from their corresponding 2-pyridones using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5][6]

Experimental Protocol: General Procedure for Chlorination of a 2-Pyridone

-

To a stirred solution of the 2-pyridone derivative, add phosphorus oxychloride (POCl₃), typically in excess.

-

The reaction mixture is heated, often to reflux, for several hours until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the reaction mixture is carefully quenched by pouring it onto crushed ice.

-

The aqueous solution is neutralized with a base (e.g., NaHCO₃ or NaOH) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude 2-chloropyridine derivative.

-

Purification is typically achieved by column chromatography or distillation.

Step 1.3: Cyanation of 2-Chloro-5,6-dimethoxypyridine

The introduction of the nitrile group is achieved through a nucleophilic substitution of the chloride at the 2-position of the pyridine ring. This can be accomplished using a cyanide salt, often with a transition metal catalyst.

Reaction Scheme for Cyanation:

Caption: Palladium- or Copper-Catalyzed Cyanation

Part 2: Reduction of 5,6-Dimethoxypyridine-2-carbonitrile to this compound

The final step in the synthesis is the reduction of the nitrile functionality to a primary amine. This transformation can be achieved through several reliable methods, with lithium aluminum hydride (LiAlH₄) reduction and catalytic hydrogenation being the most common.

Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a potent reducing agent capable of efficiently converting nitriles to primary amines. The reaction proceeds via nucleophilic addition of hydride ions to the carbon of the nitrile group.

Experimental Protocol: LiAlH₄ Reduction of a Nitrile [7]

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, a suspension of LiAlH₄ (typically 1.5-2.0 equivalents) in a dry ethereal solvent (e.g., THF or diethyl ether) is prepared under an inert atmosphere.

-

The suspension is cooled to 0 °C in an ice bath.

-

A solution of the nitrile derivative in the same dry solvent is added dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux for several hours to ensure complete reaction.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is carefully quenched by cooling to 0 °C and the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

-

The resulting granular precipitate is filtered off and washed with the solvent.

-

The filtrate is dried over an anhydrous salt, and the solvent is removed under reduced pressure to yield the crude primary amine.

-

Further purification can be achieved by distillation or column chromatography.

Method B: Catalytic Hydrogenation

An alternative, often milder, method for nitrile reduction is catalytic hydrogenation. This involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).

Key Parameters for Catalytic Hydrogenation

| Parameter | Typical Conditions | Rationale |

| Catalyst | Raney Nickel, Pd/C, PtO₂ | Provides the active surface for the reaction. |

| Solvent | Methanol, Ethanol, Acetic Acid | Dissolves the substrate and facilitates contact with the catalyst. |

| Hydrogen Pressure | 1-50 atm | Higher pressure can increase the reaction rate. |

| Temperature | Room Temperature to 80 °C | Higher temperature can accelerate the reaction but may lead to side products. |

| Additives | Ammonia, Acetic Anhydride | Ammonia can suppress the formation of secondary amine byproducts. Acetic anhydride can lead to the in situ formation of the N-acetyl derivative. |

Summary and Outlook

References

- Kröhnke, F. The Specific Synthesis of Pyridines and Related Compounds. Angewandte Chemie International Edition in English1963, 2 (5), 225-241.

- Preparation of 2-chloropyridine.

- Kröhnke Pyridine Synthesis. Wikipedia. [Link]

- 2-Chloropyridine. Wikipedia. [Link]

- Guareschi-Thorpe Condens

- An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Chemistry – A European Journal. [Link]

- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbon

- Mechanism of the Kröhnke pyridine synthesis.

- Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e.

- Guareschi-Thorpe synthesis of pyridine. QuimicaOrganica.org. [Link]

- Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry. [Link]

- Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry. [Link]

- Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

Sources

- 1. Guareschi-Thorpe Condensation [drugfuture.com]

- 2. researchgate.net [researchgate.net]

- 3. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]

- 4. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Kröhnke synthesis of pyridine [quimicaorganica.org]

- 7. Process For Preparation Of 2 Amino 4,6 Dimethoxypyrimidine [quickcompany.in]

Chemical properties of (5,6-Dimethoxypyridin-2-yl)methanamine

An In-depth Technical Guide to (5,6-Dimethoxypyridin-2-yl)methanamine: Properties, Synthesis, and Application in Drug Discovery

Executive Summary

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. While not widely available as a commercial product, its structural motif is a crucial pharmacophore and a key building block in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its utility is prominently highlighted by its incorporation into MK-1064, a potent and selective orexin 2 receptor antagonist developed for the treatment of insomnia.[1] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, its role in drug development, and essential safety considerations, tailored for researchers and professionals in the field of drug discovery.

Physicochemical and Structural Properties

The core structure of this compound features a pyridine ring substituted with two methoxy groups and a methylamine group. These functional groups dictate its physicochemical properties, influencing its solubility, basicity, and potential for hydrogen bonding, all of which are critical parameters in drug design.

Chemical Structure

Caption: Chemical structure of this compound.

Calculated Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O₂ | Calculated |

| Molecular Weight | 168.19 g/mol | Calculated |

| CAS Number | Not assigned | N/A |

| Appearance | Expected to be a solid or oil | Predicted |

| pKa (most basic) | ~8.5-9.5 (predicted for aminomethyl group) | Predicted |

| cLogP | ~0.8-1.2 | Predicted |

Synthesis and Reactivity

A direct, published synthesis for this compound is not available in the literature. However, a plausible and robust synthetic route can be designed based on established organic chemistry principles, starting from a commercially available pyridine precursor. The primary reactivity center is the primary amine, which readily undergoes reactions such as acylation, alkylation, and reductive amination.

Proposed Synthetic Workflow

The most logical approach involves the reduction of a corresponding nitrile intermediate. This method is generally high-yielding and avoids the potential side reactions associated with other amination strategies.

Caption: Proposed two-step synthesis of the target compound from a chloropyridine precursor.

Exemplary Experimental Protocol: Synthesis via Nitrile Reduction

This protocol is a representative, non-validated procedure intended to illustrate the practical application of the proposed synthetic route.

Step 1: Synthesis of 5,6-Dimethoxy-2-cyanopyridine

-

Rationale: A palladium-catalyzed cyanation reaction is an efficient method for converting aryl halides to nitriles. Zinc cyanide is often preferred over other cyanide sources due to its lower toxicity and moisture stability.

-

Procedure:

-

To a dry, argon-flushed flask, add 2-chloro-5,6-dimethoxypyridine (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add anhydrous dimethylformamide (DMF) as the solvent.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove DMF and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the pure nitrile intermediate.

-

Step 2: Reduction of 5,6-Dimethoxy-2-cyanopyridine to the Amine

-

Rationale: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of cleanly converting nitriles to primary amines. Catalytic hydrogenation over Raney Nickel is an alternative, scalable method.

-

Procedure (using LiAlH₄):

-

To a dry, argon-flushed flask, add a suspension of LiAlH₄ (1.5-2.0 eq) in an anhydrous ether solvent like THF or diethyl ether.

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 5,6-Dimethoxy-2-cyanopyridine (1.0 eq) in the same anhydrous solvent dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the nitrile is fully consumed (monitor by TLC/LC-MS).

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound, which can be further purified if necessary.

-

Role in Medicinal Chemistry & Drug Development

The primary significance of this compound lies in its role as a key fragment in the design of bioactive molecules. The pyridine core acts as a bioisostere for a phenyl ring but offers a hydrogen bond acceptor (the nitrogen atom) and alters the molecule's dipole moment and solubility. The methoxy groups can improve metabolic stability and modulate binding affinity through steric and electronic effects.

Application in Orexin Receptor Antagonists

This amine is a critical starting material for the synthesis of MK-1064, a selective orexin 2 receptor antagonist (2-SORA).[1] Orexin signaling in the brain is a key regulator of wakefulness, and blocking these receptors can promote sleep.[1] While dual orexin receptor antagonists (DORAs) have been developed, 2-SORAs are sought to potentially refine the pharmacological profile for treating insomnia.[1]

In the synthesis of MK-1064, the aminomethyl group of this compound participates in an amide bond-forming reaction with a complex carboxylic acid fragment, linking the two key parts of the final drug molecule.[1]

Caption: Logical workflow from the chemical intermediate to its therapeutic application.

Predicted Spectroscopic Characterization

While experimental spectra are not published for the isolated compound, its ¹H and ¹³C NMR spectra can be predicted with reasonable accuracy based on its structure.

-

¹H NMR:

-

Aromatic Protons: Two doublets are expected in the aromatic region (δ 6.5-7.5 ppm), corresponding to the two protons on the pyridine ring.

-

Methoxy Protons: Two sharp singlets, each integrating to 3H, would appear around δ 3.8-4.0 ppm.

-

Benzylic Protons: A singlet (or AB quartet depending on chirality/environment) integrating to 2H is expected around δ 3.7-4.2 ppm for the -CH₂- group.

-

Amine Protons: A broad singlet integrating to 2H for the -NH₂ group, which may be exchangeable with D₂O. Its chemical shift is highly variable depending on solvent and concentration.

-

-

¹³C NMR:

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbons bearing the methoxy groups (C5 and C6) would be significantly shifted downfield.

-

Methoxy Carbons: Two signals around δ 55-60 ppm.

-

Benzylic Carbon: One signal for the -CH₂- group, expected around δ 40-50 ppm.

-

Safety and Handling

No specific safety data sheet (SDS) exists for this compound. Therefore, it must be handled with the precautions appropriate for a novel research chemical with potential hazards associated with aromatic amines.

-

General Precautions: Handle in accordance with good industrial hygiene and safety practices.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][4]

-

Inhalation: Avoid breathing dust, fumes, or vapors. Use only in a well-ventilated area, such as a chemical fume hood.[3]

-

Contact: May cause skin and serious eye irritation.[2][3][4] In case of contact, wash skin thoroughly with soap and water and rinse eyes cautiously with water for several minutes.[3]

-

Ingestion: May be harmful if swallowed.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[3]

Conclusion

This compound stands out as a highly valuable, albeit specialized, intermediate in modern medicinal chemistry. Its structural features—a heteroaromatic core, hydrogen bonding capabilities, and strategically placed methoxy groups—make it an ideal scaffold for constructing complex molecules targeting challenging biological systems. Its pivotal role in the synthesis of the selective orexin 2 receptor antagonist MK-1064 underscores its importance and potential in the development of next-generation therapeutics for neurological disorders. This guide provides the foundational knowledge for researchers to synthesize, handle, and strategically employ this compound in their drug discovery programs.

References

- Cox, C. D., et al. (2014). Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. ChemMedChem, 9(2), 311-22. [Online].

Sources

- 1. Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to (5,6-Dimethoxypyridin-2-yl)methanamine: A Key Intermediate in Orexin Receptor Antagonist Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5,6-Dimethoxypyridin-2-yl)methanamine is a substituted pyridine derivative that has garnered significant attention in medicinal chemistry, primarily for its role as a pivotal building block in the synthesis of novel therapeutics. Its unique substitution pattern makes it an important synthon for introducing a dimethoxypyridine moiety into larger, more complex molecules. This guide provides a comprehensive overview of its identifiers, physicochemical properties, synthesis, and its critical application in the development of selective orexin 2 receptor antagonists (2-SORAs), a promising class of drugs for the treatment of insomnia.

Core Identifiers and Chemical Properties

A solid understanding of a compound's fundamental identifiers and properties is crucial for its effective use in a research and development setting.

| Identifier | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number (Free Base) | 1112850-40-4 | [1][2] |

| CAS Number (HCl Salt) | 1255098-74-8 | [1] |

| Molecular Formula | C₈H₁₂N₂O₂ | [2] |

| Molecular Weight | 168.19 g/mol | [2] |

| Molecular Formula (HCl Salt) | C₈H₁₃ClN₂O₂ | [1] |

| Molecular Weight (HCl Salt) | 204.65 g/mol | [1] |

Synthesis of this compound: A Critical Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following protocol is based on the synthetic route used in the development of the orexin antagonist MK-1064. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.

Workflow for the Synthesis of this compound

Caption: High-level overview of the synthesis of the target amine from its nitrile precursor.

Detailed Experimental Protocol

Step 1: Reduction of 5,6-Dimethoxy-2-cyanopyridine

The key transformation in this synthesis is the reduction of the nitrile group of 5,6-dimethoxy-2-cyanopyridine to a primary amine. This is a common and effective method for the preparation of benzylamine-type compounds.

-

Rationale: Catalytic hydrogenation is a clean and efficient method for nitrile reduction. Raney Nickel is a widely used catalyst for this transformation due to its high activity and relatively low cost. The use of ethanolic ammonia as a solvent is crucial to suppress the formation of secondary amine byproducts, which can occur through the reaction of the initially formed primary amine with the intermediate imine. High pressure is employed to facilitate the hydrogenation reaction.

-

Procedure:

-

To a high-pressure reaction vessel, add 5,6-dimethoxy-2-cyanopyridine.

-

Add a slurry of Raney Nickel in ethanol.

-

Add a solution of ammonia in ethanol.

-

Seal the vessel and purge with nitrogen, then with hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi, but should be optimized) and heat to a temperature of 50-80 °C.

-

Monitor the reaction by techniques such as TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of celite to remove the Raney Nickel catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by distillation or column chromatography if necessary.

-

Application in Drug Discovery: The Synthesis of MK-1064

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of MK-1064, a potent and selective orexin 2 receptor antagonist.[3] Orexin receptors are involved in the regulation of sleep and wakefulness, making them an attractive target for the development of novel treatments for insomnia.

Role in the Orexin System and Drug Design

The orexin system, consisting of orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a central regulator of wakefulness. Antagonism of these receptors, particularly OX2R, has been shown to promote sleep. The development of selective antagonists like MK-1064 is a significant advancement in the field of sleep disorder therapeutics.

Synthetic Utility in MK-1064 Formation

In the synthesis of MK-1064, this compound serves as the nucleophilic amine component in an amide bond formation reaction.

Caption: The role of this compound in the final amide coupling step to form MK-1064.

-

Rationale for Amide Coupling: The formation of an amide bond between a carboxylic acid and an amine is a fundamental reaction in medicinal chemistry. The use of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is a standard and highly effective method. This combination activates the carboxylic acid, facilitating its reaction with the amine to form the stable amide linkage present in the final drug molecule.

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, data from structurally related aminopyridines suggest that this compound should be handled with care. It is likely to be toxic if swallowed and may cause skin and eye irritation. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound is a valuable and specialized chemical intermediate with a proven application in the synthesis of cutting-edge pharmaceuticals. Its preparation, while requiring careful execution, follows established chemical principles. For researchers and scientists in the field of drug discovery, particularly those working on CNS targets like the orexin system, a thorough understanding of this compound's properties and synthesis is indispensable for the successful development of next-generation therapeutics.

References

- This compound hydrochloride. ChemBK.

- Roecker, A. J., et al. (2014). Discovery of 5''-chloro-N-[(5,6-dimethoxypyridin-2-yl)methyl]-2,2':5',3''-terpyridine-3'-carboxamide (MK-1064): a selective orexin 2 receptor antagonist (2-SORA) for the treatment of insomnia. ChemMedChem, 9(2), 311-322.

- This compound. BIOFOUNT.

Sources

Solubility and stability of (5,6-Dimethoxypyridin-2-yl)methanamine

An In-Depth Technical Guide to the Solubility and Stability of (5,6-Dimethoxypyridin-2-yl)methanamine

Introduction: The Context of a Versatile Building Block

This compound is a substituted pyridinylmethanamine derivative featuring two methoxy groups on the pyridine ring. Its structural motifs—a basic aminomethyl group, a heterocyclic aromatic core, and electron-donating methoxy substituents—make it a compound of significant interest for medicinal chemistry and materials science. As a key intermediate or a final active pharmaceutical ingredient (API), its physicochemical properties govern its utility, from reaction kinetics and purification to formulation, bioavailability, and shelf-life.

This guide provides a comprehensive framework for characterizing the aqueous and organic solubility of this compound, alongside a rigorous evaluation of its chemical stability under various stress conditions. The methodologies detailed herein are designed for researchers, analytical scientists, and formulation experts, providing not just protocols, but the scientific rationale required to interpret results and make informed decisions in a drug development context. While specific experimental data for this exact molecule is not widely published, this document outlines the authoritative, best-practice workflows for generating this critical information.

Part 1: Comprehensive Solubility Profiling

The solubility of a compound is a critical determinant of its behavior in both chemical and biological systems. For drug development, poor aqueous solubility can severely limit oral bioavailability, while in process chemistry, it dictates solvent selection for reactions, crystallization, and purification.

The Rationale Behind Solvent Selection

A strategic selection of solvents provides a holistic view of the compound's polarity and ionization behavior. The panel should include:

-

Aqueous Buffers: To assess pH-dependent solubility, crucial for predicting behavior in the gastrointestinal tract and developing parenteral formulations. The pKa of the primary amine and the pyridine nitrogen will dictate the ionization state and, consequently, the solubility at different pH values.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Often used to create stock solutions for high-throughput screening and in vitro assays.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Common in organic synthesis, purification, and the formulation of liquid dosage forms.

-

Non-Polar Solvents (e.g., Toluene, Hexanes): Useful for understanding lipophilicity and for selecting anti-solvents in crystallization processes.

Experimental Protocol: Equilibrium Shake-Flask Method

The shake-flask method remains the gold standard for determining thermodynamic solubility due to its simplicity and reliability.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring a visible solid phase remains at equilibrium.

-

Solvent Addition: Add a precise volume of each selected solvent to the respective vials.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C and 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal time.

-

Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute it gravimetrically or volumetrically with a suitable mobile phase or solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[1][2]

-

Calculation: Determine the original concentration in the saturated solution by applying the dilution factor.

Workflow for Solubility Determination

Caption: Shake-flask solubility determination workflow.

Data Presentation: Solubility Profile

Quantitative results should be summarized in a clear, tabular format.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| 0.1 M HCl (pH ~1.2) | 25 | Experimental Data | HPLC-UV |

| Acetate Buffer (pH 4.5) | 25 | Experimental Data | HPLC-UV |

| Phosphate Buffer (pH 7.4) | 25 | Experimental Data | HPLC-UV |

| Phosphate Buffer (pH 7.4) | 37 | Experimental Data | HPLC-UV |

| Water | 25 | Experimental Data | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Data | HPLC-UV |

| Ethanol | 25 | Experimental Data | HPLC-UV |

| Methanol | 25 | Experimental Data | HPLC-UV |

Part 2: Chemical Stability Assessment via Forced Degradation

Forced degradation studies are the cornerstone of stability testing, providing critical insights into the intrinsic stability of a molecule.[3] These studies deliberately expose the compound to harsh conditions to accelerate decomposition, which helps to:

-

Identify potential degradation products and pathways.[4]

-

Develop and validate a "stability-indicating" analytical method capable of separating the parent compound from all degradants.

-

Inform decisions on formulation, packaging, and storage conditions to ensure product quality and safety.[5]

Foundational Requirement: The Stability-Indicating Analytical Method

Before initiating stress testing, a robust analytical method, typically reverse-phase HPLC, must be developed and validated. The method is deemed "stability-indicating" if it can accurately measure the decrease in the active compound's concentration while simultaneously detecting and resolving the peaks of any degradation products formed. Peak purity analysis (e.g., using a photodiode array detector) is essential to confirm that the parent peak is free from co-eluting degradants.

General Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Detailed Protocols for Stress Testing

The goal is to achieve 5-20% degradation of the parent compound; conditions should be adjusted (time, temperature, stressor concentration) if degradation is excessive or insufficient.[6]

A. Hydrolytic Stability

-

Rationale: To assess susceptibility to degradation in aqueous environments across a pH range. The methoxy ether linkages could be susceptible to acid hydrolysis, while the overall molecule might undergo other pH-dependent reactions.

-

Protocol:

-

Prepare solutions of the compound (~1 mg/mL) in 0.1 M HCl, Water, and 0.1 M NaOH.

-

Incubate samples in a controlled temperature bath (e.g., 60°C).

-

Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours).

-

Before analysis, neutralize the acidic and basic samples to prevent further degradation on the analytical column.

-

Analyze all samples by the stability-indicating HPLC method.

-

B. Oxidative Stability

-

Rationale: To evaluate the compound's sensitivity to oxidation. The primary amine and the electron-rich pyridine ring are potential sites of oxidation.

-

Protocol:

-

Prepare a solution of the compound (~1 mg/mL) in a suitable solvent (e.g., water/methanol).

-

Add hydrogen peroxide (e.g., to a final concentration of 3% H₂O₂).[7]

-

Store the solution at room temperature, protected from light.

-

Withdraw and analyze aliquots at specified time points.

-

C. Photostability

-

Rationale: To determine if the compound degrades upon exposure to light, as required by ICH Q1B guidelines. Aromatic systems are often photoreactive.

-

Protocol:

-

Expose both the solid compound and a solution of the compound to a calibrated light source providing controlled UV and visible light exposure (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

-

A dark control sample, wrapped in aluminum foil, should be stored under the same temperature conditions.

-

Analyze the exposed and control samples at the end of the exposure period.

-

D. Thermal Stability

-

Rationale: To assess the impact of elevated temperatures on the compound in both solid and solution states.

-

Protocol:

-

Solid State: Place the solid compound in a vial and store it in a calibrated oven at an elevated temperature (e.g., 80°C).

-

Solution State: Prepare a solution of the compound in a suitable solvent (e.g., water or a relevant formulation buffer) and store it in the oven.

-

Analyze samples at specified time points.

-

Data Interpretation and Reporting

Results from forced degradation studies should be compiled into a summary table.

| Stress Condition | Conditions | Time (h) | Assay of Parent (%) | Mass Balance (%) | Observations (No. of Degradants) |

| Acid Hydrolysis | 0.1 M HCl, 60°C | 24 | Experimental Data | Experimental Data | Experimental Data |

| Base Hydrolysis | 0.1 M NaOH, 60°C | 24 | Experimental Data | Experimental Data | Experimental Data |

| Oxidation | 3% H₂O₂, RT | 24 | Experimental Data | Experimental Data | Experimental Data |

| Thermal (Solid) | 80°C | 72 | Experimental Data | N/A | Experimental Data |

| Photolytic (Solution) | ICH Q1B | - | Experimental Data | Experimental Data | Experimental Data |

Mass Balance: This is a critical calculation, representing the sum of the assay of the parent compound and the percentage of all detected degradation products. A value between 95-105% indicates that the analytical method is successfully detecting all major products.

Part 3: Handling, Storage, and Final Recommendations

Based on the collective solubility and stability data, a set of evidence-based recommendations can be formulated:

-

Storage: If the compound is found to be sensitive to light, it must be stored in amber vials or in the dark. If thermal degradation is observed, refrigerated or frozen storage is warranted. The solid form is generally more stable than solutions.

-

Formulation pH: The pH of maximum stability should be identified from the hydrolytic degradation profile. Aqueous formulations should be buffered accordingly to ensure an adequate shelf-life.

-

Solvent Selection: For analytical and screening purposes, stock solutions should be prepared in a solvent where the compound is both highly soluble and stable (e.g., DMSO). The stability in DMSO should also be confirmed.

Conclusion

A thorough understanding of the solubility and stability of this compound is not an academic exercise; it is a prerequisite for its successful application in research and development. By systematically applying the gold-standard protocols outlined in this guide—from shake-flask solubility to a multi-faceted forced degradation assessment—researchers can generate the robust data package needed to de-risk development, design stable formulations, and ensure the quality and reliability of their scientific work. This framework provides the path to transforming a promising molecular structure into a well-characterized and developable chemical entity.

References

- Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry.

- Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Asian Journal of Pharmaceutical Research.

- Jain, R., & Gupta, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences.

- Patel, Y. P. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Research and Applications.

- ResearchGate. (n.d.). Forced degradation studies. [Table from a publication].

- Heide, M., Reifenrath, J., Herrmann, A., & Engelhard, C. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

- PubChem. (n.d.). (5-Fluoropyridin-2-yl)methanamine.

- Google Patents. (2013). CN102898382A - Method for synthesizing 2-amino-4,6-dimethoxypyrimidine.

- Ibrahim, F., El-Adl, S. M., Baraka, M. M., et al. (2020). Analytical methods for the determination of certain antibiotics used in critically ill patients. Annals of Medicine and Surgery.

- Grivsky, E. M., Lee, S., Sigel, C. W., Duch, D. S., & Nichol, C. A. (1980). Synthesis and antitumor activity of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine. Journal of Medicinal Chemistry.

- Al-Kamarany, M. A. (2024). Transfer of Analytical Method's Pharmacopoeias for Assay of Pharmacokinetic In-vitro and Impurities Profile Based on Different Concepts. Abhath Journal of Basic and Applied Sciences.

- Royal Society of Chemistry. (n.d.). Synthesis of 5-acyl-6-[2-hydroxy-3-(amino)propylamino]-1,3-dialkyl-1H-pyrimidine-2,4-diones.

- da Silva, M. N., da Silva, J. V. B., da Fonsêca, N. F., Oshiro Junior, J. A., & Medeiros, A. C. D. (2023). An Overview of Analytical Methods for the Identification and Quantification of Baclofen. Current Pharmaceutical Analysis.

- Google Patents. (1999). US5917042A - Process for the preparation of 2,5-diamino-4,6-dichloropyrimidine.

- Vila, M. M. D. C., de Oliveira, R. M., & Gonçalves, M. M. (2007). ANALYTICAL METHODS FOR VANCOMYCIN DETERMINATION IN BIOLOGICAL FLUIDS AND IN PHARMACEUTICALS. Química Nova.

Sources

- 1. syncsci.com [syncsci.com]

- 2. scielo.br [scielo.br]

- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. longdom.org [longdom.org]

- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Spectroscopic Data of (5,6-Dimethoxypyridin-2-yl)methanamine

This technical guide provides a comprehensive analysis of the spectroscopic data for (5,6-Dimethoxypyridin-2-yl)methanamine, a pivotal building block in contemporary medicinal chemistry, particularly in the synthesis of orexin receptor antagonists. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's spectral characteristics to facilitate its unambiguous identification, characterization, and utilization in synthetic workflows.

Introduction: The Significance of this compound in Drug Discovery

This compound serves as a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a dimethoxy-substituted pyridine ring coupled with a methanamine side chain, provides a versatile scaffold for generating libraries of compounds with therapeutic potential. Notably, this compound has been instrumental in the development of orexin receptor antagonists, a class of drugs investigated for the treatment of sleep disorders and other neurological conditions.[1] An accurate and thorough understanding of its spectroscopic properties is paramount for ensuring the identity and purity of synthetic intermediates, ultimately contributing to the integrity of the final drug candidates.

Molecular Structure and Spectroscopic Overview

The molecular structure of this compound, with the chemical formula C₈H₁₂N₂O₂ and a molecular weight of 168.19 g/mol , dictates its characteristic spectroscopic signatures. The presence of a substituted pyridine ring, two methoxy groups, an aminomethyl group, and distinct aromatic protons gives rise to a unique set of signals in various spectroscopic analyses. This guide will delve into the interpretation of its Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, Electron Ionization (EI) would be a common method for analysis.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent, such as methanol or dichloromethane.

-

Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC) inlet, where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment in a predictable manner, yielding a series of characteristic fragment ions.

-

Detection: The ions are separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum.

Data Presentation: Predicted Mass Spectrum Fragmentation

| m/z (Predicted) | Relative Intensity | Proposed Fragment Ion |

| 168 | High | [M]⁺• (Molecular Ion) |

| 153 | Moderate | [M - CH₃]⁺ |

| 138 | Moderate | [M - CH₂O]⁺ |

| 123 | High | [M - CH₃O - CH₂]⁺ |

| 108 | Moderate | [C₅H₄N(OCH₃)]⁺ |

| 95 | Moderate | [C₅H₅NO]⁺ |

| 79 | Moderate | [C₅H₅N]⁺ |

Causality in Fragmentation: The fragmentation pattern is dictated by the stability of the resulting ions. The initial loss of a methyl radical (•CH₃) from one of the methoxy groups is a common fragmentation pathway. Subsequent losses of formaldehyde (CH₂O) or the entire methoxy group are also expected. The high stability of the pyridine ring ensures that it often remains intact as a major fragment.

Visualization: Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to N-H, C-H, C=N, C=C, and C-O bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of the solid or liquid sample is placed directly onto the ATR crystal, ensuring good contact.

-

Data Acquisition: The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The resulting spectrum is an average of multiple scans to improve the signal-to-noise ratio.

Data Presentation: Characteristic Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, broad | N-H stretching (primary amine) |

| 3050-3000 | Weak | Aromatic C-H stretching |

| 2950-2850 | Medium | Aliphatic C-H stretching (CH₃ and CH₂) |

| ~1600 | Strong | C=N and C=C stretching (pyridine ring) |

| ~1580 | Medium-Strong | N-H scissoring (primary amine) |

| 1250-1200 | Strong | Asymmetric C-O-C stretching (aryl ether) |

| 1050-1000 | Strong | Symmetric C-O-C stretching (aryl ether) |

Expertise in Interpretation: The broadness of the N-H stretching band is due to hydrogen bonding. The presence of strong absorptions in the 1250-1000 cm⁻¹ region is highly indicative of the two methoxy groups attached to the aromatic ring. The characteristic pyridine ring vibrations are observed around 1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule in solution. Both ¹H and ¹³C NMR provide a wealth of information regarding the connectivity and chemical environment of the atoms.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., using the DEPT or APT pulse sequence) is typically used to simplify the spectrum and provide information on the number of attached protons to each carbon.

Data Presentation: ¹H NMR Spectroscopic Data (Predicted, 500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d, J ≈ 8.0 Hz | 1H | H-3 |

| ~6.50 | d, J ≈ 8.0 Hz | 1H | H-4 |

| ~4.00 | s | 2H | -CH₂-NH₂ |

| ~3.95 | s | 3H | 6-OCH₃ |

| ~3.90 | s | 3H | 5-OCH₃ |

| ~1.80 | br s | 2H | -NH₂ |

Authoritative Grounding in Chemical Shifts: The chemical shifts of the aromatic protons (H-3 and H-4) are influenced by the electron-donating methoxy groups and the electron-withdrawing nitrogen atom in the pyridine ring. The aminomethyl protons appear as a singlet, and the methoxy protons also appear as sharp singlets. The amine protons are typically broad and may exchange with trace amounts of water in the solvent, affecting their chemical shift and appearance.

Data Presentation: ¹³C NMR Spectroscopic Data (Predicted, 125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C-6 |

| ~155.0 | C-2 |

| ~145.0 | C-5 |

| ~120.0 | C-3 |

| ~105.0 | C-4 |

| ~56.0 | 6-OCH₃ |

| ~55.8 | 5-OCH₃ |

| ~48.0 | -CH₂-NH₂ |

Trustworthiness of Assignments: The carbon chemical shifts are highly dependent on their electronic environment. The carbons directly attached to the electronegative oxygen and nitrogen atoms (C-2, C-5, C-6) are significantly downfield. The aminomethyl carbon appears in the aliphatic region.

Visualization: NMR Structural Assignments

Caption: ¹H NMR assignments for this compound.

Conclusion

The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy offers a multi-faceted analytical approach, ensuring high confidence in the structural elucidation of this important synthetic intermediate. The detailed protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and application of this compound in drug discovery and development.

References

- PubChem. Compound Summary for CID 135566133, this compound.

- Roecker, A. J., et al. (2016). Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Journal of Medicinal Chemistry, 59(2), 504–530. [Link]

Sources

Unlocking the Therapeutic Potential of (5,6-Dimethoxypyridin-2-yl)methanamine: A Technical Guide for Preclinical Evaluation

Abstract

This technical guide provides a comprehensive framework for the initial pharmacological evaluation of the novel chemical entity, (5,6-Dimethoxypyridin-2-yl)methanamine. In the absence of existing biological data for this specific molecule, this document outlines a strategic, multi-tiered approach for its assessment, commencing with in silico target prediction, proceeding to chemical synthesis, and culminating in a robust in vitro and in vivo screening cascade. The methodologies proposed are grounded in established principles of drug discovery and draw insights from the known structure-activity relationships of related pyridine-containing compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this and other novel chemical entities.

Introduction: The Pyridine Scaffold and the Promise of this compound

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1][2][3] The diverse therapeutic applications of pyridine derivatives stem from their ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, with a multitude of protein targets. The specific substitution pattern on the pyridine ring is a key determinant of its pharmacological profile.

This compound is a novel compound featuring a pyridine core with two methoxy groups at the 5 and 6 positions and a methanamine substituent at the 2 position. The presence of electron-donating methoxy groups can significantly influence the electronic properties of the pyridine ring, potentially enhancing its binding affinity to specific biological targets.[1][3] The primary amine function introduces a basic center, which can be crucial for salt formation and interaction with acidic residues in protein binding pockets. While the pharmacological activity of this specific compound is yet to be elucidated, its structural motifs suggest a high potential for biological activity, particularly within the central nervous system, given the prevalence of pyridine-based structures in neuropharmacology.

This guide will provide a roadmap for the systematic investigation of this compound, from initial computational assessment to preclinical in vivo studies.

In Silico Target Prediction: A Data-Driven Starting Point

Given the novelty of this compound, the initial step in its pharmacological evaluation should be a comprehensive in silico analysis to predict its potential biological targets.[4][5][6] This computational approach serves as a cost-effective and time-efficient method to generate initial hypotheses and guide subsequent experimental work.[7]

Methodology

A multi-faceted computational approach is recommended, leveraging both ligand-based and structure-based methods. Machine learning algorithms, particularly ensemble learning, can be employed to predict drug-target interactions with reasonable accuracy.[4][5] These methods utilize large databases of known drug-target interactions to identify patterns and make predictions for novel compounds.

Recommended Platforms and Databases:

-

ChEMBL: A database of bioactive molecules with drug-like properties.

-

PubChem: A public repository of chemical substances and their biological activities.

-

BindingDB: A public database of measured binding affinities, focusing on the interactions of proteins considered to be drug targets.

-

SwissTargetPrediction: A web server for the prediction of protein targets of small molecules.

Predicted Target Classes

Based on the structural features of this compound, particularly the substituted pyridine ring, it is plausible to hypothesize that its primary targets may fall into the following classes:

-

G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in a vast array of physiological processes.

-

Kinases: Enzymes that play a critical role in cell signaling and are common targets in oncology.

-

Ion Channels: Membrane proteins that regulate the flow of ions across cell membranes, crucial in neuronal signaling.

-

Enzymes involved in neurotransmitter metabolism: Such as monoamine oxidase (MAO) or catechol-O-methyltransferase (COMT).

The results of the in silico screening should be collated and ranked based on the prediction scores and the biological relevance of the potential targets.

Chemical Synthesis

A robust and scalable synthetic route is essential for producing sufficient quantities of this compound for pharmacological testing. While a specific synthesis for this compound is not documented, a plausible route can be devised based on established pyridine chemistry.

Proposed Synthetic Pathway

A potential synthetic route could commence from a commercially available di-substituted pyridine precursor. The introduction of the methanamine group could be achieved through various methods, such as the reduction of a nitrile or an amide, or via a nucleophilic substitution reaction.

Caption: Proposed synthetic route for this compound.

Protocol:

-

Cyanation: To a solution of 2-chloro-5,6-dimethoxypyridine in a suitable solvent such as dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN). Heat the reaction mixture to facilitate the nucleophilic substitution of the chlorine atom with the cyanide group. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction and extract the product.

-

Reduction: The resulting 5,6-dimethoxypyridine-2-carbonitrile can be reduced to the primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) in an ethereal solvent like tetrahydrofuran (THF) can be used. Alternatively, catalytic hydrogenation using Raney Nickel as a catalyst is another viable option. Following the reduction, an aqueous workup and purification by column chromatography will yield the desired this compound.